

# Yadanzioside I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Yadanzioside I	
Cat. No.:	B8220896	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Yadanzioside I** is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with known antiviral and antimalarial properties. As a member of the quassinoid family, **Yadanzioside I** is characterized by a highly oxygenated and complex tetracyclic triterpene skeleton. This guide provides a detailed overview of the chemical structure, stereochemistry, and the experimental protocols used for the elucidation of **Yadanzioside I**, presenting key data in a clear and accessible format for researchers in natural product chemistry and drug discovery.

## **Chemical Structure and Properties**

**Yadanzioside I** possesses a complex pentacyclic core structure, characteristic of the bruceolide-type quassinoids, with a glucose moiety attached. The complete stereochemistry and connectivity were established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and chemical degradation studies.

#### **Quantitative Data Summary**

The key physicochemical and spectroscopic data for **Yadanzioside I** are summarized in the table below. This information is crucial for the identification and characterization of the



#### compound.

Property	Value
Molecular Formula	C29H38O16
Molecular Weight	642.6 g/mol
CAS Number	99132-95-3
IUPAC Name	Methyl (1R,2S,3R,6R,8S,9S,11S,13R,14R,15R,16S,17 R)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl- 4,11-dioxo-10-(((2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6-(hydroxymethyl)tetrahydro-2H- pyran-2-yl)oxy)-5,18- dioxapentacyclo[12.5.0.0 <sup>1,6</sup> .0 <sup>2,17</sup> .0 <sup>8,13</sup> ]nonadec- 9-ene-17-carboxylate
Appearance	Amorphous powder
Optical Rotation	[α]D <sup>22</sup> +28.5° (c 0.5, MeOH)

# <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables present the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Yadanzioside I**, which are fundamental for its structural verification.

<sup>1</sup>H NMR (400 MHz, C<sub>5</sub>D<sub>5</sub>N)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.68	d	8.5
H-2	2.50	m	
H-3	6.05	d	3.0
H-5	3.15	d	8.0
H-6	2.85	m	
H-7	5.10	d	6.0
H-9	4.15	d	2.0
H-11	4.85	d	2.0
H-12	6.20	S	
H-14	3.45	d	9.0
H-15	4.65	d	9.0
OMe	3.75	S	
Me-18	1.95	S	<del>-</del>
Me-19	1.60	S	-
OAc	2.10	S	-
H-1'	5.25	d	7.5
H-2'	4.20	t	8.0
H-3'	4.35	t	8.0
H-4'	4.40	t	8.0
H-5'	4.05	m	
H-6'a	4.50	dd	11.5, 5.0
H-6'b	4.30	dd	11.5, 2.5



<sup>13</sup>C NMR (100 MHz, C<sub>5</sub>D<sub>5</sub>N)

Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
1	48.2	16	78.5
2	45.1	17	172.1
3	72.8	18-Me	21.0
4	84.5	19-Me	10.5
5	49.5	ОМе	52.8
6	35.2	OAc-CO	170.5
7	79.8	OAc-Me	21.1
8	45.8	1'	103.2
9	78.2	2'	75.5
10	163.5	3'	78.8
11	75.1	4'	71.8
12	125.5	5'	79.2
13	48.8	6'	62.9
14	47.5		
15	72.5	_	

# **Experimental Protocols**

The structural elucidation of **Yadanzioside I** was accomplished through a series of detailed experimental procedures, as outlined below.

#### **Isolation of Yadanzioside I**

• Extraction: The dried, defatted seeds of Brucea javanica were subjected to extraction with methanol (MeOH).



- Partitioning: The resulting methanol extract was concentrated and then partitioned between water and chloroform (CHCl<sub>3</sub>) to separate compounds based on polarity. The water-soluble fraction, containing the glycosides, was retained.
- Chromatography:
  - The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of water and methanol to yield several fractions.
  - Fractions containing Yadanzioside I were further purified by repeated column chromatography on silica gel using a chloroform-methanol-water solvent system.
  - Final purification was achieved by high-performance liquid chromatography (HPLC) on a reversed-phase column (C18) with a methanol-water mobile phase to yield pure
     Yadanzioside I as an amorphous powder.

## **Structure Elucidation Methodologies**

The structure of **Yadanzioside I** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of C<sub>29</sub>H<sub>38</sub>O<sub>16</sub>.
- Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of hydroxyl (-OH), ester carbonyl (C=O), and α,β-unsaturated ketone functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Provided information on the number and chemical environment of protons, including the anomeric proton of the glucose unit, methyl groups, and protons on the quassinoid skeleton.
  - <sup>13</sup>C NMR: Indicated the presence of 29 carbon atoms and, in conjunction with DEPT experiments, allowed for the classification of each carbon (CH<sub>3</sub>, CH<sub>2</sub>, CH, and quaternary carbons).



- 2D NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the connectivity of the molecule.
  - COSY (Correlation Spectroscopy): Identified proton-proton coupling networks, helping to piece together fragments of the molecule.
  - HMQC (Heteronuclear Multiple Quantum Coherence): Correlated protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds, which was essential for connecting the different structural fragments and determining the position of the glycosidic linkage and the acetate group.
- Chemical Degradation:
  - Acid Hydrolysis: Treatment of Yadanzioside I with dilute acid cleaved the glycosidic bond, yielding the aglycone (the quassinoid part) and D-glucose, which was identified by its optical rotation and comparison with an authentic sample. This confirmed the nature of the sugar moiety.

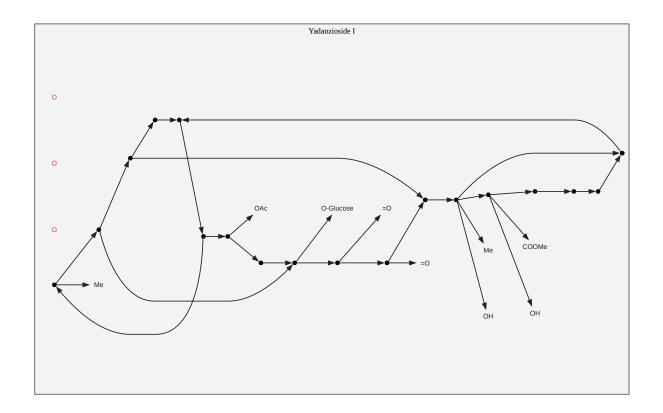
## **Stereochemistry**

The relative and absolute stereochemistry of **Yadanzioside I** was determined through a combination of Nuclear Overhauser Effect (NOE) experiments and comparison of its NMR data with those of known related quassinoids. The coupling constants in the <sup>1</sup>H NMR spectrum also provided valuable information about the dihedral angles between adjacent protons, further defining the stereochemical relationships within the ring system. The D-configuration of the glucose unit was established by chemical correlation after hydrolysis.

### **Visualization of Chemical Structure**

The following diagram illustrates the chemical structure of **Yadanzioside I** with its defined stereochemistry.





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Caption: Chemical Structure of Yadanzioside I.

Note: The DOT language is not well-suited for generating complex 2D chemical structures with correct stereochemistry and bond angles. The provided script is a conceptual representation. For accurate visualization, chemical drawing software is recommended.

#### Conclusion

**Yadanzioside I** is a structurally complex quassinoid glycoside with significant biological potential. The detailed spectroscopic and chemical analysis has provided a solid foundation for its identification and further investigation. This guide serves as a comprehensive resource for researchers, offering the necessary data and methodological insights to facilitate future studies on **Yadanzioside I** and related compounds.







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